7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a chemical compound with significant interest in medicinal chemistry due to its unique structural and pharmacological properties. It is classified under the category of heterocyclic compounds, specifically within the azepine family. The compound's molecular formula is with a molar mass of approximately 252.11 g/mol. Its CAS number is 2102411-71-0, and it is known for its potential applications in drug development and organic synthesis .
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the classification of brominated heterocycles, which are known for their diverse biological activities. The presence of bromine in its structure may enhance its reactivity and biological interactions, making it a candidate for further study in pharmacology and organic synthesis .
The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic conditions. This compound can be synthesized through multi-step processes starting from readily available raw materials such as substituted benzylamines and cyclizing agents.
The reaction conditions often require the use of strong acids to facilitate cyclization. For example, hydrochloric acid can be employed to yield the desired azepine structure. The synthesis may also involve purification steps such as crystallization or recrystallization to isolate the final product in high purity.
The molecular structure of 7-bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one features a fused bicyclic system that includes a seven-membered azepine ring fused to a benzene ring. The bromine atom is positioned at the seventh carbon of the azepine ring.
7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one can participate in various chemical reactions typical of heterocyclic compounds. These include electrophilic aromatic substitution due to the presence of the bromine atom and potential nucleophilic attacks at the nitrogen atom in the azepine ring.
The compound's reactivity can be influenced by substituents on the benzene ring and the nitrogen atom's basicity. Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 7-bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one involves its interaction with specific biological targets within the body. While detailed studies are still ongoing, preliminary research suggests that this compound may act as a ligand for various receptors in the central nervous system.
Research indicates that compounds within this class may exhibit effects on neurotransmitter systems, potentially influencing mood and cognitive functions. Further investigation into its binding affinity and efficacy at these targets is necessary to elucidate its pharmacological profile fully.
7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one exhibits physical properties typical of solid organic compounds:
The chemical properties include:
These properties are essential for determining suitable applications in research and industry .
7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one has potential applications in various scientific fields:
Research continues to explore its potential therapeutic applications and mechanisms of action within biological systems.
The synthesis of the complex 3,5-methanobenzo[C]azepine core relies on innovative ring-forming strategies that address the challenges of incorporating the methane bridge and achieving the correct stereochemistry. Two prominent methodologies have emerged:
Introducing bromine specifically at the C7 position is critical for downstream functionalization. Strategies focus on achieving high regioselectivity and minimizing polybromination.
Ortho-Directing Group Bromination: For precursors featuring phenolic hydroxyl groups, N-bromosuccinimide (NBS) combined with catalytic para-toluenesulfonic acid (pTsOH) (10 mol %) in ACS-grade methanol achieves exceptional mono ortho-bromination. This method offers rapid reaction times (15-20 minutes), high yields (>86% on gram scale), and excellent selectivity for the mono-brominated product. The mechanism involves pTsOH protonation of NBS, generating a more reactive electrophile (in situ Br⁺ equivalent), while the solvent methanol further accelerates the reaction. The bromine installs exclusively ortho to the hydroxyl group, a position analogous to C7 in the methanobenzazepine framework. Careful control of NBS stoichiometry (100 mol %) is vital; excess NBS (110 mol %) increases dibromide formation (12%) [6].
Early-Stage vs. Late-Stage Bromination:
Table 1: Bromination Method Comparison for C7 Analogue Installation
Strategy | Reagents/Conditions | Key Advantages | Limitations/Considerations | Yield Range | Selectivity (Mono:Di) |
---|---|---|---|---|---|
Ortho-OH Directing (Phenol) | NBS (1.0 eq), pTsOH (10 mol %), MeOH, rt, 15-20 min | Fast, high-yielding, gram-scalable, excellent mono-selectivity, uses common reagents | Requires phenolic precursor | 86-92% | 93:7 - 94:3 |
Early-Stage Aromatic | NBS, pTsOH, MeOH or Zeolite/Br₂ | Simpler purification, potentially higher selectivity | Requires multi-step elaboration post-bromination | Varies | Varies (Zeolite: High para) |
Late-Stage Core | NBS, pTsOH, MW or solvent system | Direct functionalization of core | Risk of over-bromination or side reactions on complex core | Requires optimization | Requires optimization |
Catalysis plays a vital role in constructing the strained and stereodefined methanobenzoazepine ring system efficiently.
Lewis acids (e.g., FeCl₃, ZnCl₂, AlCl₃): 40-54% yield [3]The reaction exhibits significant solvent dependence, with acetonitrile providing optimal results (88% yield) compared to ethanol (75%), 1,2-DCE (61%), THF (53%), DMF (30%), or DCM (42%). Elevated temperature (70-80°C) is essential, as room temperature reactions proceed sluggishly (20% yield). This catalytic system promotes the key cyclization and aerial oxidation steps crucial for methanobenzoazepine formation [3].
Metal-Free Dearomative Cyclization: The synthesis of benzazepines via dearomative rearrangement of ortho-nitrophenyl alkynes proceeds efficiently without any catalyst, relying solely on thermal activation. This demonstrates the inherent reactivity of the designed substrates (e.g., ynamides) to undergo complex sequences—oxygen transfer, cycloaddition, sigmatropic rearrangement, decarbonylation—catalyst-free. Yields for benzazepine formation typically range from 47% to 81%, depending on the substituents and tether structure [5].
Table 2: Catalyst Screening for Methanobenzoazepine Core Formation via Cyclocondensation
Catalyst (20 mol %) | Solvent | Temperature (°C) | Yield (%) | Key Observation |
---|---|---|---|---|
Glacial Acetic Acid | Acetonitrile | 80 | 88 | Optimal catalyst and solvent |
Trifluoroacetic Acid | Acetonitrile | 80 | 70 | Lower yield than AcOH |
Benzoic Acid | Acetonitrile | 80 | 58 | Moderate yield |
Methanesulfonic Acid | Acetonitrile | 80 | 65 | Strong acid, lower yield than AcOH |
FeCl₃ (Lewis Acid) | Acetonitrile | 80 | 46 | Lewis acids less effective than Bronsted acids |
ZnCl₂ | Acetonitrile | 80 | 50 | Lewis acids less effective than Bronsted acids |
Glacial Acetic Acid | Ethanol | 80 | 75 | Protic solvent, good but lower than MeCN |
Glacial Acetic Acid | 1,2-DCE | 90 | 61 | Higher temp needed, moderate yield |
Glacial Acetic Acid | THF | 90 | 53 | Aprotic solvent, lower yield |
Glacial Acetic Acid | Toluene | 100 | Trace | Non-polar solvent ineffective |
None | Acetonitrile | 80 | 24 | Catalyst essential for efficient reaction |
Recent advancements aim to reduce environmental impact by minimizing solvent use and employing benign reaction media.
Solvent-Free Cyclizations: Thermally initiated, catalyst-free dearomative rearrangements inherently align with green chemistry principles by eliminating both solvent and catalyst. Reactions proceed neat upon heating the ortho-nitrophenyl alkyne substrate, generating the benzazepine core, including structures related to 3,5-methanobenzoazepines, solely through substrate activation. This approach maximizes atom economy and minimizes waste generation associated with solvents and metal catalysts [5].
Benign Solvent Systems for Key Steps:
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7